molecular formula C8H9N3O2 B14240952 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid CAS No. 405111-44-6

2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid

Cat. No.: B14240952
CAS No.: 405111-44-6
M. Wt: 179.18 g/mol
InChI Key: OCPYEBTVFZEKSU-UHFFFAOYSA-N
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Description

2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a hydrazinylidene group attached to the ethyl side chain at the second position of the pyridine ring, and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with hydrazine derivatives under controlled conditions. One common method includes the condensation of pyridine-3-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated monitoring systems to maintain reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding pyridine carboxylic acid derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the hydrazinylidene group, making it less reactive in certain chemical reactions.

    2-(1-Hydrazinylideneethyl)pyridine: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness: 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid is unique due to the presence of both the hydrazinylidene and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality allows for a wider range of applications and reactivity compared to its analogs.

Properties

IUPAC Name

2-ethanehydrazonoylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-5(11-9)7-6(8(12)13)3-2-4-10-7/h2-4H,9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPYEBTVFZEKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20785746
Record name 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20785746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405111-44-6
Record name 2-(1-Hydrazinylideneethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20785746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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